molecular formula C15H12ClN5OS B12190076 N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12190076
M. Wt: 345.8 g/mol
InChI Key: WMPWFRUPDUSBKD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, a chlorophenyl group, and a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Cyclopenta[b]thiophene Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of Tetrazole Ring: The tetrazole ring can be introduced via a involving an azide and a nitrile group.

    Attachment of Chlorophenyl Group: The chlorophenyl group is typically introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the intermediate product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, potentially leading to new industrial processes or products.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring and chlorophenyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Di(1H-tetrazol-5-yl)methanone oxime
  • 5,5′-(hydrazonomethylene)bis(1H-tetrazole)
  • Alkyl 1H-tetrazol-5-yl thioethers

Uniqueness

N-(3-chlorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is unique due to its combination of a tetrazole ring, a chlorophenyl group, and a cyclopenta[b]thiophene core. This combination of functional groups provides distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.

Properties

Molecular Formula

C15H12ClN5OS

Molecular Weight

345.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C15H12ClN5OS/c16-9-3-1-4-10(7-9)18-14(22)13-11-5-2-6-12(11)23-15(13)21-8-17-19-20-21/h1,3-4,7-8H,2,5-6H2,(H,18,22)

InChI Key

WMPWFRUPDUSBKD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NC3=CC(=CC=C3)Cl)N4C=NN=N4

Origin of Product

United States

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